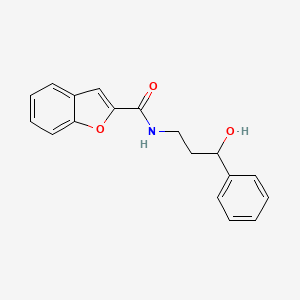

N-(3-hydroxy-3-phenylpropyl)-1-benzofuran-2-carboxamide

Description

Properties

IUPAC Name |

N-(3-hydroxy-3-phenylpropyl)-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO3/c20-15(13-6-2-1-3-7-13)10-11-19-18(21)17-12-14-8-4-5-9-16(14)22-17/h1-9,12,15,20H,10-11H2,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCJCXXKWQQCNBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CCNC(=O)C2=CC3=CC=CC=C3O2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-hydroxy-3-phenylpropyl)-1-benzofuran-2-carboxamide typically involves the reaction of benzofuran-2-carboxylic acid with 3-hydroxy-3-phenylpropylamine. The reaction is usually carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: N-(3-hydroxy-3-phenylpropyl)-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The amide group can be reduced to form an amine.

Substitution: The benzofuran ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include PCC (pyridinium chlorochromate) and KMnO4 (potassium permanganate).

Reduction: Reducing agents such as LiAlH4 (lithium aluminium hydride) and NaBH4 (sodium borohydride) are commonly used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like Br2 (bromine) and HNO3 (nitric acid).

Major Products Formed:

Oxidation: Formation of benzofuran-2-carboxamide derivatives with ketone or aldehyde groups.

Reduction: Formation of benzofuran-2-carboxamide derivatives with amine groups.

Substitution: Formation of substituted benzofuran derivatives.

Scientific Research Applications

Neuroprotective Properties

Recent studies have highlighted the neuroprotective effects of benzofuran derivatives, including N-(3-hydroxy-3-phenylpropyl)-1-benzofuran-2-carboxamide. Research indicates that this compound can mitigate neuronal damage caused by excitotoxicity, particularly through the inhibition of NMDA receptor-mediated pathways.

Case Study: Neuroprotection Against Excitotoxicity

A study synthesized a series of benzofuran derivatives and evaluated their neuroprotective activities using rat cortical neuronal cells. Among the synthesized compounds, those with specific substitutions exhibited significant protection against NMDA-induced neuronal damage. Notably, compounds with methyl and hydroxyl substitutions demonstrated potent neuroprotective actions comparable to established NMDA antagonists like memantine .

Antioxidant Activity

The compound also exhibits notable antioxidant properties. It has been shown to scavenge free radicals and inhibit lipid peroxidation in vitro, suggesting its potential as a therapeutic agent in conditions characterized by oxidative stress.

Case Study: Antioxidant Efficacy

In vitro assays indicated that N-(3-hydroxy-3-phenylpropyl)-1-benzofuran-2-carboxamide effectively scavenged 1,1-diphenyl-2-picrylhydrazyl radicals and inhibited lipid peroxidation in rat brain homogenates. This antioxidant activity is critical for protecting neuronal cells from oxidative damage, which is often implicated in neurodegenerative diseases .

Potential in Treating Neurological Disorders

Given its neuroprotective and antioxidant properties, N-(3-hydroxy-3-phenylpropyl)-1-benzofuran-2-carboxamide may hold promise for treating various neurological disorders such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.

Research Insights

The structure-activity relationship studies suggest that modifications to the benzofuran moiety can enhance the compound's efficacy against excitotoxic damage. Further research is warranted to explore these modifications and their implications for drug development .

Pharmacological Mechanisms

The pharmacological mechanisms underlying the effects of N-(3-hydroxy-3-phenylpropyl)-1-benzofuran-2-carboxamide involve modulation of neurotransmitter systems and reduction of oxidative stress levels. These mechanisms are crucial for developing therapies aimed at restoring neuronal function in diseased states.

Summary Table of Applications

Mechanism of Action

The mechanism of action of N-(3-hydroxy-3-phenylpropyl)-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in tumor growth or bacterial proliferation .

Comparison with Similar Compounds

Structural and Functional Analogues

N-[(3R)-1-Azabicyclo[2.2.2]oct-3-yl]-7-[2-(methoxy)phenyl]-1-benzofuran-2-carboxamide

- Structure : Benzofuran core with a methoxyphenyl substituent and an azabicyclo side chain.

- Activity : Acts as a selective α7 nicotinic acetylcholine receptor (nAChR) agonist, demonstrating efficacy in improving working and recognition memory in rodent models (EC50 = 0.5 μM for α7 receptors) .

- Key Difference : The azabicyclo side chain enhances receptor specificity compared to the hydroxy-3-phenylpropyl group in the target compound, which may reduce off-target effects but limit solubility.

ABT-107

- Structure: Benzofuran carboxamide with a substituted aminopropyl chain.

- Activity : Potent α7 nAChR agonist (EC50 = 0.3 μM) with high brain penetration, investigated for Alzheimer’s disease .

5-Chloro-N-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-1-benzofuran-2-carboxamide

- Structure : Chlorinated benzofuran carboxamide with a spirocyclic side chain.

- Activity : Structural rigidity from the spirocyclic group may enhance binding affinity for protease targets, though specific data are unavailable .

- Key Difference : The chloro substituent and spirocyclic moiety diverge significantly from the target compound’s hydroxy-phenylpropyl group, suggesting distinct target profiles.

1-(3-Dimethylaminopropyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carboxamide

- Structure: Isobenzofuran core with a dimethylaminopropyl and fluorophenyl group.

Pharmacological and Pharmacokinetic Comparisons

Key Findings and Implications

- Hydrophilicity vs. CNS Penetration : The hydroxy group in the target compound may improve solubility but limit blood-brain barrier penetration compared to lipophilic analogs like ABT-107 .

- Receptor Specificity: Azabicyclo and aminopropyl side chains in analogs enhance α7 nAChR selectivity, whereas the hydroxy-phenylpropyl group’s impact remains unclear .

- Synthetic Challenges: Compounds like 1-(3-dimethylaminopropyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carboxamide highlight the importance of impurity control during synthesis, a consideration for scaling up the target compound .

Biological Activity

N-(3-hydroxy-3-phenylpropyl)-1-benzofuran-2-carboxamide is a compound of increasing interest in pharmacology due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of N-(3-hydroxy-3-phenylpropyl)-1-benzofuran-2-carboxamide features a benzofuran core, which is known for its diverse biological activities. The presence of the hydroxyl group and the phenylpropyl side chain enhances its interaction with biological targets, potentially leading to various pharmacological effects.

The compound's mechanism of action involves its interaction with specific molecular targets, such as receptors and enzymes. It is hypothesized that it may modulate the activity of these targets, influencing biochemical pathways associated with disease processes. For instance, it may inhibit enzymes involved in cell proliferation, which is critical in cancer therapy.

Anticancer Properties

Research indicates that N-(3-hydroxy-3-phenylpropyl)-1-benzofuran-2-carboxamide exhibits significant anticancer activity. In vitro studies have demonstrated that it can induce apoptosis in various cancer cell lines by triggering oxidative stress and disrupting mitochondrial function. For example, compounds derived from benzofuran structures have shown the ability to increase reactive oxygen species (ROS) levels, leading to caspase activation and subsequent apoptosis .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| K562 (leukemia) | 12.5 | Induction of apoptosis via ROS generation |

| HeLa (cervical) | 15.0 | Mitochondrial dysfunction |

| MCF-7 (breast) | 10.0 | Inhibition of cell proliferation |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have shown that it possesses activity against various bacterial strains, suggesting potential as an antibiotic agent. The structure allows it to penetrate bacterial membranes effectively, disrupting cellular processes .

Case Studies and Research Findings

- Study on Apoptosis Induction : A study evaluated the effects of N-(3-hydroxy-3-phenylpropyl)-1-benzofuran-2-carboxamide on K562 cells, where an increase in caspase 3 and 7 activities was observed after exposure. The compound significantly enhanced apoptosis markers over a 48-hour period, indicating its potential as a therapeutic agent in leukemia treatment .

- Antimicrobial Evaluation : In another study, the compound was tested against Staphylococcus aureus and Escherichia coli, showing promising inhibitory effects with minimum inhibitory concentrations (MICs) below 20 µg/mL. This suggests its viability as a novel antimicrobial agent .

Q & A

Basic: What are the optimal synthetic routes for N-(3-hydroxy-3-phenylpropyl)-1-benzofuran-2-carboxamide?

Methodological Answer:

Synthesis typically involves coupling 1-benzofuran-2-carboxylic acid with 3-hydroxy-3-phenylpropylamine using carbodiimide-based reagents (e.g., EDC or DCC) and catalytic DMAP in anhydrous dichloromethane or DMF. Microwave-assisted conditions (60–80°C, 30–60 min) can enhance reaction efficiency and yield . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended. Validation by NMR (<sup>1</sup>H, <sup>13</sup>C) and HRMS ensures structural integrity .

Basic: How should researchers characterize the stability of this compound under varying pH and temperature conditions?

Methodological Answer:

Stability studies require:

- pH-dependent assays : Incubate the compound in buffers (pH 1–13) at 37°C for 24–72 hours, followed by HPLC-UV analysis to monitor degradation .

- Thermal stability : Use differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) to assess decomposition temperatures.

Key findings from analogous benzofuran carboxamides suggest stability in neutral conditions but susceptibility to hydrolysis in strongly acidic/basic environments .

Advanced: How can researchers resolve contradictions between in vitro and in vivo biological activity data for this compound?

Methodological Answer:

Discrepancies often arise from differences in bioavailability, metabolism, or off-target effects. Strategies include:

- Pharmacokinetic profiling : Measure plasma protein binding, metabolic stability (using liver microsomes), and membrane permeability (Caco-2 assays) .

- Metabolite identification : Use LC-MS/MS to detect active/inactive metabolites in vivo .

- Target engagement assays : Validate interactions with proposed targets (e.g., enzymes, receptors) via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Advanced: What computational approaches are recommended to predict the binding affinity of this compound to α7 nicotinic acetylcholine receptors?

Methodological Answer:

- Molecular docking : Use AutoDock Vina or Schrödinger Glide with crystal structures of α7 receptors (PDB ID: 7B4R) to model binding poses .

- Molecular dynamics (MD) simulations : Run 100-ns simulations (AMBER or GROMACS) to assess stability of ligand-receptor complexes.

- Free energy calculations : Apply MM/GBSA or MM/PBSA to estimate binding energies.

Comparative studies on similar benzofuran carboxamides highlight the importance of π-stacking (benzofuran-phenyl interactions) and hydrogen bonding (amide/hydroxy groups) .

Basic: What analytical techniques are critical for purity assessment?

Methodological Answer:

- HPLC : Use a C18 column (ACN/water gradient, UV detection at 254 nm) with ≥95% purity threshold .

- Elemental analysis : Confirm C, H, N composition within ±0.4% of theoretical values.

- Chiral HPLC : If stereoisomers are present, use chiral stationary phases (e.g., Chiralpak AD-H) to resolve enantiomers .

Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s anticancer activity?

Methodological Answer:

- Scaffold modification : Synthesize derivatives with substitutions on the benzofuran ring (e.g., halogens, methyl groups) or the hydroxypropyl chain (e.g., ethers, esters) .

- Biological testing : Screen analogues against cancer cell lines (e.g., MCF-7, A549) using MTT assays. Compare IC50 values to identify critical functional groups.

- Mechanistic studies : Perform Western blotting to assess apoptosis markers (e.g., caspase-3, PARP) or kinase inhibition profiles .

Advanced: What strategies mitigate oxidative degradation during long-term storage?

Methodological Answer:

- Storage conditions : Keep the compound in amber vials under argon at −20°C.

- Antioxidant additives : Include 0.1% BHT or ascorbic acid in DMSO stock solutions .

- Stability-indicating assays : Monitor peroxide formation via iodometric titration or HPLC-MS .

Basic: How can researchers validate the compound’s interaction with cytochrome P450 enzymes?

Methodological Answer:

- CYP inhibition assays : Use fluorogenic substrates (e.g., CYP3A4: BFC; CYP2D6: AMMC) in human liver microsomes. Measure IC50 values .

- Time-dependent inhibition (TDI) studies : Pre-incubate the compound with NADPH for 30 min before adding substrate to assess mechanism-based inactivation .

Advanced: What in silico tools predict the compound’s ADMET properties?

Methodological Answer:

- ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate solubility (LogS), blood-brain barrier penetration (LogBB), and hepatotoxicity.

- CYP450 metabolism : Employ StarDrop or MetaSite to identify potential metabolic hotspots (e.g., hydroxylation of the benzofuran ring) .

- Toxicity profiling : Apply ProTox-II or Derek Nexus to assess mutagenicity and cardiotoxicity risks .

Advanced: How to address discrepancies in reported biological activities across similar benzofuran derivatives?

Methodological Answer:

- Data normalization : Re-test compounds under standardized conditions (e.g., cell line passage number, serum concentration).

- Structural benchmarking : Compare crystallographic data (e.g., Cambridge Structural Database) to confirm conformational differences .

- Meta-analysis : Use tools like RevMan to aggregate published data and identify outliers via funnel plots .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.